molecular formula C16H16N2O3 B14301294 2-[2-(Ethylamino)benzamido]benzoic acid CAS No. 116470-48-5

2-[2-(Ethylamino)benzamido]benzoic acid

Cat. No.: B14301294
CAS No.: 116470-48-5
M. Wt: 284.31 g/mol
InChI Key: SQNFGFRNIDCLRA-UHFFFAOYSA-N
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Description

2-[2-(Ethylamino)benzamido]benzoic acid is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylamino group attached to a benzamido moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Ethylamino)benzamido]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Ethylamino)benzamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or substituted amides.

Scientific Research Applications

2-[2-(Ethylamino)benzamido]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Ethylamino)benzamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological pathways, it may modulate signal transduction by interacting with receptors or other proteins, leading to downstream effects on cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzoic acid: A precursor in the synthesis of 2-[2-(Ethylamino)benzamido]benzoic acid.

    Ethyl 2-aminobenzoate: Another related compound with similar structural features.

    N-Ethylbenzamide: Shares the ethylamino and benzamido groups but lacks the carboxylic acid functionality.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

116470-48-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[[2-(ethylamino)benzoyl]amino]benzoic acid

InChI

InChI=1S/C16H16N2O3/c1-2-17-13-9-5-3-7-11(13)15(19)18-14-10-6-4-8-12(14)16(20)21/h3-10,17H,2H2,1H3,(H,18,19)(H,20,21)

InChI Key

SQNFGFRNIDCLRA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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